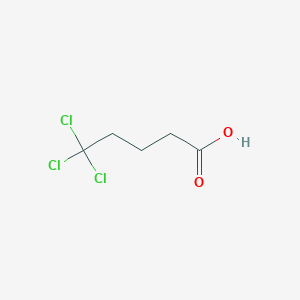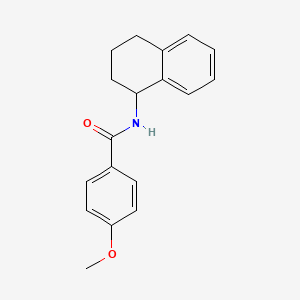![molecular formula C10H24Cl2Si2 B14153393 Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane CAS No. 3909-73-7](/img/structure/B14153393.png)
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane is an organosilicon compound that features a butyl group, a chloro group, and a 3-[chloro(dimethyl)silyl]propyl group attached to a methylsilane backbone. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane typically involves the reaction of butyl lithium with chlorodimethylsilane, followed by the addition of 3-chloropropyltrimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as alkoxides or amines.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further react to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents like tetrahydrofuran (THF), dichloromethane, and dimethylformamide (DMF) are used to dissolve the compound and facilitate the reactions.
Catalysts: Acid or base catalysts may be used to accelerate the hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and the formation of siloxane bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane involves the reactivity of its chloro and silyl groups. The chloro groups can undergo nucleophilic substitution, while the silyl groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to form stable siloxane bonds and modify other molecules through silylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(dimethyl)thexylsilane: Similar in structure but with a different alkyl group.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Chlorodimethylsilane: A simpler compound with only one chloro and one dimethylsilyl group.
Uniqueness
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane is unique due to its combination of butyl, chloro, and silyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic substitution and siloxane bond formation.
Eigenschaften
CAS-Nummer |
3909-73-7 |
|---|---|
Molekularformel |
C10H24Cl2Si2 |
Molekulargewicht |
271.37 g/mol |
IUPAC-Name |
butyl-chloro-[3-[chloro(dimethyl)silyl]propyl]-methylsilane |
InChI |
InChI=1S/C10H24Cl2Si2/c1-5-6-9-14(4,12)10-7-8-13(2,3)11/h5-10H2,1-4H3 |
InChI-Schlüssel |
CBRGXGNJRRTNLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(CCC[Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)

![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)


![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)

![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

